molecular formula C25H21NO4 B13509891 2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid

2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid

Cat. No.: B13509891
M. Wt: 399.4 g/mol
InChI Key: KUJUHIIGEMOHRM-QGZVFWFLSA-N
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Description

2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid typically involves the protection of the amino group of the indole derivative with the Fmoc group. This can be achieved through the reaction of the indole derivative with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group to yield the free amine .

Scientific Research Applications

2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of the indole derivative during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid apart from similar compounds is its specific structure that combines the Fmoc protecting group with an indole derivative. This unique combination makes it particularly useful in the synthesis of complex peptides and proteins, offering both stability and selectivity during chemical reactions .

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-2-yl]acetic acid

InChI

InChI=1S/C25H21NO4/c27-24(28)14-17-13-16-7-1-6-12-23(16)26(17)25(29)30-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,28)/t17-/m1/s1

InChI Key

KUJUHIIGEMOHRM-QGZVFWFLSA-N

Isomeric SMILES

C1[C@@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O

Origin of Product

United States

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